(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one
Beschreibung
Eigenschaften
Molekularformel |
C14H19NO |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one |
InChI |
InChI=1S/C14H19NO/c1-11-8-14(16)9-12(2)15(11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m1/s1 |
InChI-Schlüssel |
RZABKAGQMPNUFJ-VXGBXAGGSA-N |
Isomerische SMILES |
C[C@@H]1CC(=O)C[C@H](N1CC2=CC=CC=C2)C |
Kanonische SMILES |
CC1CC(=O)CC(N1CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one chemical structure
An In-depth Technical Guide to (2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, a chiral heterocyclic ketone of significant interest in synthetic and medicinal chemistry. We will delve into its structural characteristics, stereochemistry, synthesis, analytical characterization, and its role as a versatile building block in the development of complex molecular architectures and potential therapeutic agents.
Introduction and Strategic Importance
(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one is a derivative of piperidin-4-one, a scaffold recognized as a "potential pharmacophore" due to its prevalence in a wide array of biologically active compounds.[1] The piperidin-4-one nucleus serves as a versatile intermediate for chemical modifications aimed at enhancing receptor interactions and biological activities, including anticancer and anti-HIV properties.[1]
The strategic importance of this specific molecule lies in its defined stereochemistry. The chiral centers at the C2 and C6 positions, both in the R configuration, provide a rigid, three-dimensional framework. This stereochemical control is paramount in modern drug discovery, where enantiomeric purity is critical for achieving target specificity and minimizing off-target effects. The N-benzyl group serves as a common protecting group and can also contribute to biological activity or be removed in later synthetic steps. This makes (2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one a valuable chiral synthon for the asymmetric synthesis of complex alkaloids and novel pharmaceutical candidates.[2][3]
Physicochemical and Structural Properties
The fundamental properties of the 1-benzyl-2,6-dimethylpiperidin-4-one scaffold are summarized below. It is important to note that while some data pertains to the achiral or mixed-isomer compound, the core physical properties are largely determined by the molecular formula and connectivity.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO | PubChemLite[4] |
| Molecular Weight | 217.31 g/mol | --- |
| Monoisotopic Mass | 217.14667 Da | PubChemLite[4] |
| IUPAC Name | (2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one | --- |
| Canonical SMILES | C[C@H]1CC(=O)CC | --- |
| InChI Key | RZABKAGQMPNUFJ-BWYSQNIESA-N | --- |
| Predicted XlogP | 2.1 | PubChemLite[4] |
| Appearance | Expected to be a liquid or low-melting solid | General Knowledge |
Stereochemistry and Conformational Analysis
The defining feature of (2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one is its stereochemistry. The 'R' configuration at both the C2 and C6 positions dictates a cis relationship between the two methyl groups.
-
Chiral Centers: The carbon atoms at positions 2 and 6 are sp³-hybridized and bonded to four different groups, making them stereocenters.
-
Conformational Preference: Like most substituted piperidines, the ring predominantly adopts a chair conformation to minimize torsional and steric strain.[5][6][7] In the case of the cis-isomer, the thermodynamically most stable conformation places the large N-benzyl group and both C2/C6 methyl groups in equatorial positions. This arrangement avoids unfavorable 1,3-diaxial interactions that would destabilize the structure. The ketone at C4 introduces some flattening to the ring, but the chair form is still the major contributor.
The diagram below illustrates the preferred chair conformation.
Caption: Preferred chair conformation of (2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one.
Synthesis and Reaction Mechanism
The synthesis of piperidin-4-one scaffolds is classically achieved via the Mannich reaction, a one-pot multicomponent condensation.[8][9] To achieve the specific (2R,6R) stereochemistry, a chiral auxiliary or an asymmetric catalyst would be required. A plausible asymmetric synthesis involves the condensation of benzylamine, a source of acetaldehyde (e.g., metaldehyde or an equivalent), and a ketone, catalyzed by a chiral proline derivative.
Hypothetical Asymmetric Synthesis Workflow
Caption: Asymmetric synthesis workflow for the target molecule.
Experimental Protocol (Illustrative)
Disclaimer: This protocol is illustrative, based on established principles of asymmetric Mannich reactions. Optimization is required for yield and enantiomeric excess.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-proline (10 mol%).
-
Reagent Addition: Add the solvent (e.g., DMSO, 5 mL). To this solution, add benzylamine (1.0 eq), followed by acetone (1.5 eq).
-
Condensation: Stir the mixture at room temperature for 30 minutes to facilitate enamine formation.
-
Aldehyde Addition: Slowly add acetaldehyde (2.2 eq) dropwise to the reaction mixture, maintaining the temperature at 20-25°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure (2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one.
Causality of Choices:
-
(R)-Proline: Acts as a chiral organocatalyst. It reversibly forms a chiral enamine with acetone, which then attacks acetaldehyde in a stereocontrolled manner, establishing the (R) configuration at the newly formed stereocenters.
-
DMSO as Solvent: A polar aprotic solvent that is often effective for proline-catalyzed reactions.
-
Excess Aldehyde/Ketone: Used to drive the reaction equilibrium towards product formation.
Spectroscopic Characterization
Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.
-
δ 3.50-3.80 ppm (s or ABq, 2H): Benzylic methylene protons (CH₂-Ph). They may appear as a singlet or an AB quartet depending on rotational restriction.
-
δ 2.50-2.80 ppm (m, 2H): Protons at C2 and C6 (CH-Me).
-
δ 2.20-2.40 ppm (m, 4H): Protons at C3 and C5 (CH₂-C=O).
-
δ 1.10-1.25 ppm (d, 6H): Methyl protons at C2 and C6.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~208-212 ppm: Carbonyl carbon (C4).
-
δ ~138-140 ppm: Quaternary aromatic carbon of the benzyl group.
-
δ ~127-130 ppm: Aromatic CH carbons of the benzyl group.
-
δ ~60 ppm: Benzylic methylene carbon (CH₂-Ph).
-
δ ~55-58 ppm: C2 and C6 carbons.
-
δ ~45-50 ppm: C3 and C5 carbons.
-
δ ~15-20 ppm: Methyl carbons.
-
-
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: Expected at m/z 218.1539.[4] This corresponds to the protonated molecule and is often the base peak.
-
Fragmentation: A major fragment would likely arise from the loss of the benzyl group (C₇H₇, 91 Da), resulting in a fragment at m/z 127.
-
-
Infrared (IR) Spectroscopy:
-
~1715 cm⁻¹: Strong, sharp absorption corresponding to the C=O (ketone) stretching vibration.
-
~2800-3000 cm⁻¹: C-H stretching vibrations (aliphatic and aromatic).
-
~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
Applications in Research and Drug Development
The (2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one scaffold is a valuable starting point for constructing more elaborate molecules with potential therapeutic applications.
-
Chiral Intermediate: Its primary role is as a chiral building block. The ketone functionality at C4 is a versatile handle for further chemical transformations, such as reduction to an alcohol, reductive amination to introduce new amine substituents, or olefination reactions (e.g., Wittig reaction). These transformations can be performed stereoselectively, leading to highly complex and pure diastereomers.
-
Scaffold for Bioactive Molecules: The piperidine core is a privileged structure in medicinal chemistry. Derivatives of 1-benzylpiperidine have been investigated as inhibitors of acetylcholinesterase for Alzheimer's disease, as σ receptor ligands for neurological disorders, and as agents against various cancers and infectious diseases.[10][11][12] The defined stereochemistry of the (2R,6R) isomer allows for precise probing of chiral binding pockets in biological targets like enzymes and receptors.
Logical Workflow: From Building Block to Drug Candidate
Caption: Role as a scaffold in a drug discovery workflow.
Conclusion
(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one is more than a simple chemical compound; it is a precisely engineered tool for the construction of stereochemically defined molecules. Its rigid conformational preference, coupled with the versatile ketone functionality, makes it an invaluable intermediate for researchers in organic synthesis and drug development. The principles of its synthesis and characterization outlined in this guide provide a foundation for its application in creating novel chemical entities with tailored biological functions. The continued exploration of such chiral building blocks will undoubtedly fuel advancements in medicinal chemistry and materials science.
References
-
Yadav, N., et al. (2016). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry. Available from: [Link]
-
PubChem. 1-Benzyl-2,6-dimethylpiperidine | C14H21N | CID 100192. National Center for Biotechnology Information. Available from: [Link]
-
Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]
-
ResearchGate. Synthesis of 1-benzyl-2,6-diarylpiperidin-4-one 1a–d. Available from: [Link]
-
Dimmock, J.R., et al. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research. Available from: [Link]
-
Yadav, N., et al. (2016). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Semantic Scholar. Available from: [Link]
-
Parthiban, P., et al. (2011). 2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
-
Manimekalai, A., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]
-
Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. PubMed. Available from: [Link]
-
PubChem. 2,6-Dimethylpiperidin-4-one | C7H13NO | CID 11040712. National Center for Biotechnology Information. Available from: [Link]
-
Comins, D.L., & Dehghani, A. (1993). Highly Stereoselective Construction of trans-(2,3)-cis(2,6)- Trisubstituted Piperidines: An Application to the Chiral Synthesis of Dendrobates Alkaloids. ChemInform. Available from: [Link]
-
PubChem. (2R,3R,6R)-1-benzyl-2,6-dimethylpiperidin-3-amine. National Center for Biotechnology Information. Available from: [Link]
-
Dalia, A., et al. (2014). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. ResearchGate. Available from: [Link]
-
PubChemLite. 1-benzyl-2,6-dimethylpiperidin-4-one (C14H19NO). Available from: [Link]
-
Fu, G.C., et al. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society. Available from: [Link]
-
Chemsrc. 1-benzyl-2,6-dimethyl-piperidine | CAS#:4209-63-6. Available from: [Link]
-
Royal Society of Chemistry. Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols. Available from: [Link]
-
Kadyrova, A., et al. (2024). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). ResearchGate. Available from: [Link]
-
Ponnuswamy, K., et al. (2024). N-Benzyl-r-2,c-6-diphenylpiperidines. SSRN. Available from: [Link]
-
Pérez-Arellano, I., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Available from: [Link]
-
Nakagawa, Y., et al. (1991). Determination of enantiomers of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020), a centrally acting acetylcholine esterase inhibitor, in plasma by liquid chromatography with fluorometric detection. Journal of Chromatography. Available from: [Link]
-
Choi, A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Available from: [Link]
-
Abadi, A.H., et al. (2021). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules. Available from: [Link]
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. PubChemLite - 1-benzyl-2,6-dimethylpiperidin-4-one (C14H19NO) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Piperidin-4-one Core: A Historical and Synthetic Guide to a Privileged Alkaloid Scaffold
Abstract
The piperidin-4-one nucleus is a cornerstone in the architecture of numerous biologically active alkaloids and synthetic pharmaceuticals. Its inherent structural features and reactivity have made it a versatile scaffold for the construction of complex molecular frameworks. This in-depth technical guide provides a comprehensive exploration of the history, biosynthesis, and synthetic evolution of piperidin-4-one alkaloids and their crucial precursors. We will delve into the key enzymatic transformations that forge this heterocyclic core in nature and chronicle the development of synthetic strategies, from classical condensations to modern asymmetric and enzymatic methodologies. This guide is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, field-proven insights into the manipulation of this vital pharmacophore.
A Historical Perspective: From Rustic Remedies to Rational Drug Design
The story of piperidine alkaloids is as old as herbal medicine itself. For centuries, plants from genera such as Prosopis, Piper, and Solenopsis have been used in traditional remedies, their potent physiological effects stemming from a rich arsenal of nitrogen-containing heterocyclic compounds. The piperidine ring is a common structural feature in a vast number of these natural products.[1]
The formal investigation into these compounds began in the 19th and early 20th centuries with the isolation and structural elucidation of alkaloids like coniine from poison hemlock and piperine from black pepper. While not all of these early examples were piperidin-4-ones, their study laid the groundwork for understanding the broader class of piperidine alkaloids.
A significant advancement in the specific field of piperidin-4-one alkaloids came with the investigation of the Prosopis genus (mesquite). Extracts from these plants were found to contain a complex mixture of piperidine alkaloids, many of which featured the oxidized piperidine core. Early phytochemical studies led to the isolation and characterization of alkaloids such as juliprosopine and juliprosine from the leaves and pods of P. flexuosa and P. juliflora.[2][3] These discoveries were crucial in highlighting the prevalence and structural diversity of piperidin-4-one and related piperidinol alkaloids in the plant kingdom. The isolation of N-methylated piperidine-3-ol alkaloids from the bark of Prosopis affinis further expanded this family of natural products.[4]
The recognition of the piperidin-4-one moiety as a "privileged scaffold" in medicinal chemistry has propelled its journey from a component of traditional remedies to a central focus in modern drug discovery.[5] Its ability to be readily functionalized at multiple positions allows for the creation of diverse chemical libraries for screening against a wide range of biological targets.
The Natural Blueprint: Biosynthesis of the Piperidin-4-one Core
Nature's synthesis of the piperidine ring is a testament to enzymatic elegance and efficiency. The primary building block for this heterocyclic system is the amino acid L-lysine. The biosynthesis of the piperidine nucleus from L-lysine proceeds through a central, highly reactive intermediate: the cyclic imine Δ¹-piperideine. Two primary enzymatic pathways have been elucidated for the formation of this crucial precursor.
The "Symmetric" Pathway: A Two-Enzyme Cascade
The classical and most well-established route to Δ¹-piperideine involves a two-step enzymatic sequence:
-
Decarboxylation of L-Lysine: The journey begins with the removal of the carboxyl group from L-lysine to yield the diamine cadaverine. This reaction is catalyzed by the enzyme L-lysine decarboxylase (LDC) .
-
Oxidative Deamination of Cadaverine: The resulting cadaverine then undergoes oxidative deamination of one of its primary amino groups. This transformation is mediated by a copper amine oxidase (CAO) , producing 5-aminopentanal.
-
Spontaneous Cyclization: The 5-aminopentanal intermediate is unstable and spontaneously cyclizes through an intramolecular Schiff base formation to generate the cyclic imine, Δ¹-piperideine.
This pathway is termed "symmetric" because it proceeds through the symmetrical intermediate, cadaverine.
The "Nonsymmetric" Pathway: A Single Enzyme Marvel
More recent research has uncovered a more direct, "nonsymmetric" pathway that bypasses the formation of cadaverine. In this route, a single enzyme, Δ¹-piperideine synthase (PS) , catalyzes the direct conversion of L-lysine to Δ¹-piperideine. This discovery highlights the metabolic diversity within the plant kingdom for constructing this fundamental heterocyclic core.
The highly electrophilic nature of the imine in Δ¹-piperideine makes it a versatile branching point for the biosynthesis of a wide array of more complex piperidine alkaloids. Subsequent enzymatic reactions, such as reductions, oxidations, and condensations with other metabolites, lead to the vast structural diversity observed in this alkaloid family.
The Chemist's Toolkit: Synthetic Strategies for Piperidin-4-one Precursors
The synthetic utility of the piperidin-4-one core has driven the development of numerous methods for its construction. These strategies range from classical multicomponent reactions to sophisticated modern catalytic approaches that offer high levels of stereocontrol.
The Mannich Reaction: A Time-Honored Condensation
The Mannich reaction is a cornerstone of piperidin-4-one synthesis. This three-component condensation reaction typically involves an enolizable ketone, an aldehyde (often formaldehyde), and a primary amine or ammonia.[6] The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enolate of the ketone. A second condensation event leads to the cyclized piperidin-4-one product.
Experimental Protocol: Synthesis of N-Benzyl-4-piperidone
The synthesis of N-benzyl-4-piperidone serves as a classic example of a Mannich-type reaction followed by Dieckmann condensation and decarboxylation.
-
Step 1: 1,4-Addition. Benzylamine and methyl acrylate are reacted to form the diester intermediate, N,N-bis(β-propionate methyl ester)benzylamine.
-
Step 2: Dieckmann Condensation. In a dry three-necked flask, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium. Heat the mixture to reflux with stirring. Add 1 mL of anhydrous methanol, followed by the slow, dropwise addition of 28 g of N,N-bis(β-propionate methyl ester)benzylamine. Continue to reflux for 6 hours, adding an additional 100 mL of anhydrous toluene in portions during this time.[7]
-
Step 3: Hydrolysis and Decarboxylation. After cooling to room temperature, extract the reaction mixture with 150 mL of 25% (w/v) hydrochloric acid. Reflux the acidic aqueous layer for 5 hours. Monitor the reaction for the disappearance of the β-keto ester intermediate (e.g., by testing with FeCl3 solution).[7]
-
Step 4: Workup and Isolation. Cool the reaction mixture and neutralize to approximately pH 8.5 with a 35% NaOH solution while stirring. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous magnesium sulfate. Remove the ethyl acetate by rotary evaporation. The crude product is then purified by vacuum distillation to yield 1-benzyl-4-piperidone as a light-yellow oily liquid.[7]
Causality in Experimental Choices: The use of metallic sodium in toluene provides a strong base to effect the Dieckmann condensation. The subsequent acidic hydrolysis and heating drive the decarboxylation of the intermediate β-keto ester to afford the final piperidin-4-one product.
Modern Asymmetric Approaches
The demand for enantiomerically pure piperidin-4-one derivatives in drug development has spurred the creation of sophisticated asymmetric synthetic methods. These approaches allow for the precise control of stereochemistry, which is often critical for biological activity.
3.2.1. Asymmetric Hydrogenation
The enantioselective hydrogenation of pyridinium salts or related unsaturated precursors offers a direct route to chiral piperidines. The choice of a chiral catalyst is paramount to achieving high enantioselectivity.
-
Catalyst Selection: The selection of a suitable chiral catalyst is a substrate-dependent process. A thorough literature review for catalyst systems that have proven effective on similar substrates is a recommended starting point.[8] Privileged chiral ligands, such as those based on BINOL or SPINOL, and metal complexes of rhodium and iridium are often excellent candidates for initial screening due to their broad applicability.[9][10]
Experimental Protocol: Asymmetric Hydrogenation of a Pyridinium Salt
This protocol provides a general framework for the asymmetric hydrogenation of an N-benzyl-2-phenylpyridinium bromide.
-
Catalyst Preparation: In a glovebox, a vial is charged with [Ir(cod)Cl]₂ (0.005 mmol, 1 mol%) and a chiral phosphine ligand such as (R)-MeO-BoQPhos (0.011 mmol, 2.2 mol%). Anhydrous, degassed THF (1 mL) is added, and the mixture is stirred at room temperature for 30 minutes to pre-form the active catalyst.[11]
-
Reaction Setup: In a separate vial, dissolve the N-benzyl-2-phenylpyridinium bromide (0.5 mmol), a phase-transfer catalyst like TBAI (0.1 mmol), and a base such as K₂CO₃ (1.0 mmol) in a mixture of THF (2 mL) and MeOH (0.5 mL). This substrate solution is then transferred to the catalyst solution.[11]
-
Hydrogenation: The reaction vial is placed in a high-pressure autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of H₂. The reaction is stirred at 60 °C for 12 hours.[11]
-
Workup and Purification: After cooling and carefully releasing the pressure, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The resulting residue is purified by silica gel column chromatography to yield the chiral piperidine product.[11]
3.2.2. Enzymatic Resolutions
Enzymes, particularly lipases, can be employed for the kinetic resolution of racemic piperidin-4-one derivatives. This approach leverages the high stereoselectivity of enzymatic catalysis to separate enantiomers.
-
Enzymatic Kinetic Resolution (EKR): In a typical EKR, a racemic mixture is subjected to an enzyme-catalyzed reaction (e.g., acylation or hydrolysis) that proceeds at a significantly different rate for each enantiomer. This allows for the separation of the unreacted, enantiomerically enriched starting material from the newly formed, also enantiomerically enriched, product. For instance, the enzymatic acylation of a racemic piperidine intermediate can be optimized by screening various acylating agents, solvents, and enzymes to achieve high enantiomeric excess.[12][13]
Biological Significance and Pharmacological Applications
The piperidin-4-one scaffold is a key pharmacophore, and alkaloids containing this motif exhibit a wide range of biological activities. The ability to modify the core structure at various positions allows for the fine-tuning of pharmacological properties.
| Alkaloid/Derivative Class | Biological Activity | Representative IC50/ID50 Values | Reference(s) |
| Piperidin-4-one Derivatives | Anticancer (A549 lung cancer cells) | IC50 = 32.43 µM | [14] |
| 4,4-Disubstituted Piperidines | NK1 Antagonist | IC50 = 0.95 nM (hNK1) | [15] |
| Prosopis Alkaloids (e.g., Juliprosine) | Antiplasmodial (P. falciparum) | Potent activity reported | [3] |
| Synthetic Piperidines | Antimicrobial (Various strains) | Significant activity reported | [16] |
| Piperine (from Piper nigrum) | Anti-inflammatory, Bioavailability Enhancer | - | [17] |
Table 1: Pharmacological activities of selected piperidin-4-one alkaloids and their derivatives.
The diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurokinin-1 (NK1) receptor antagonism, underscore the importance of the piperidin-4-one core in drug discovery.[5][18] The development of synthetic routes that allow for the systematic modification of the piperidin-4-one scaffold is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Conclusion and Future Outlook
The journey of piperidin-4-one alkaloids from their origins in traditional medicine to their current status as high-value targets in synthetic and medicinal chemistry is a compelling narrative of scientific progress. Our understanding of their biosynthesis provides a blueprint for biomimetic synthetic strategies, while the continuous evolution of synthetic methodologies offers ever-more powerful tools for their construction with precise stereochemical control. The inherent versatility of the piperidin-4-one core ensures its continued prominence as a privileged scaffold in the quest for novel therapeutics. Future research will undoubtedly focus on the development of even more efficient and sustainable synthetic methods, the discovery of new biological activities for this class of compounds, and the elucidation of their mechanisms of action at the molecular level.
References
-
Morgan, B., Zaks, A., Dodds, D. R., Liu, J., Jain, R., Megati, S., Njoroge, F. G., & Girijavallabhan, V. M. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry, 65(18), 5451–5459. [Link]
-
Morgan, B., Zaks, A., Dodds, D. R., Liu, J., Jain, R., Megati, S., Njoroge, F. G., & Girijavallabhan, V. M. (2000). Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. PubMed. [Link]
-
Truppo, M. D., et al. (2014). Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution. PubMed. [Link]
-
Reyes-Gutiérrez, P. E., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. [Link]
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
-
Kharbanda, C., et al. (2013). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]
-
Murugesan, V., et al. (2018). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. ResearchGate. [Link]
-
Rinehart, J. J., et al. (2011). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. [Link]
-
Truppo, M. D., et al. (2014). Development of a Concise, Asymmetric Synthesis of a Smoothened Receptor (SMO) Inhibitor: Enzymatic Transamination of a 4-Piperidinone with Dynamic Kinetic Resolution. ResearchGate. [Link]
-
Anonymous. (2024). Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. ijprajournal. [Link]
-
Reddy, P. V., & Hu, X. G. (2012). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 10(38), 7666-7669. [Link]
-
Murugesan, V., et al. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(4), 863-866. [Link]
-
Bartoli, G., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4268–4271. [Link]
-
Ivanov, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Bailey, P. D., Millwood, P. A., & Smith, P. D. (2000). Asymmetric routes to substituted piperidines. Chemical Communications, (8), 633-640. [Link]
-
Feresin, G. E., et al. (2016). Isolation and structural characterization of new piperidine alkaloids from Prosopis affinis. ResearchGate. [Link]
-
Salehi, B., et al. (2019). Prosopis Plant Chemical Composition and Pharmacological Attributes: Targeting Clinical Studies from Preclinical Evidence. PMC. [Link]
-
Pérez, C. J., et al. (2020). Characterization and cytotoxic activity on glial cells of alkaloid-enriched extracts from pods of the plants Prosopis flexuosa and Prosopis nigra (Fabaceae). SciELO. [Link]
-
Anonymous. (n.d.). 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. University of Technology. [Link]
-
Fu, G. C., et al. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives Through the [4 + 2] Annulation of Imines with Allenes. ResearchGate. [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
-
Moreira, D. L., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. MDPI. [Link]
-
Herzon, S. B., et al. (2021). Total Synthesis and Computational Investigations of Sesquiterpene-Tropolones Ameliorate Stereochemical Inconsistencies and Resolve an Ambiguous Biosynthetic Relationship. PMC. [Link]
-
Sabancılar, İ. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]
-
Stevenson, G. I., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. PubMed. [Link]
- Anonymous. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.
-
NPTEL-NOC IITM. (2022, July 29). Lecture 10: Total synthesis of Prostaglandin (Corey) [Video]. YouTube. [Link]
-
Salminen, K. A., et al. (2017). IC 50 values for the alkaloids Alkaloid IC 50 Value. ResearchGate. [Link]
-
Khan, W., & Ahmad, V. U. (2012). Isolation and Structure Elucidation of Two New Compounds from Stem bark of Prosopis cineraria. Academia.edu. [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Organic Chemistry Portal. [Link]
-
The Baran Laboratory. (2021, October 27). Total Synthesis of (-)-Strempeliopine with Xianhuang Zeng (Episode 65) [Video]. YouTube. [Link]
-
Domínguez, G., et al. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Thieme. [Link]
-
Jacobsen, E. N., & Stork, G. (2015). Enantioselective Total Synthesis of (+)-Reserpine. ResearchGate. [Link]
-
Anonymous. (n.d.). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Characterization and cytotoxic activity on glial cells of alkaloid-enriched extracts from pods of the plants Prosopis flexuosa and Prosopis nigra (Fabaceae) [scielo.sa.cr]
- 3. Prosopis Plant Chemical Composition and Pharmacological Attributes: Targeting Clinical Studies from Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mannich Reaction [organic-chemistry.org]
- 7. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nwmedj.org [nwmedj.org]
- 15. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note: Stereocontrolled Access to (2R,6R)-Piperidin-4-one Derivatives
Executive Summary
The (2R,6R)-piperidin-4-one scaffold represents a critical pharmacophore in medicinal chemistry, serving as the core structure for numerous alkaloids (e.g., Solenopsin analogues) and JAK inhibitors. While the cis-2,6-disubstituted isomer is thermodynamically favored (diequatorial conformation), accessing the specific (2R,6R) absolute configuration—which often corresponds to the trans isomer in symmetrically substituted systems or a specific enantiomer in unsymmetrical systems—presents a significant synthetic challenge.
This guide details two field-proven protocols for the stereoselective synthesis of these derivatives. Protocol A utilizes N-tert-butanesulfinyl imine chemistry (Ellman’s auxiliary) for high-precision, enantiodivergent synthesis. Protocol B outlines a scalable, diastereoselective Robinson-Schöpf condensation using a chiral amine auxiliary, optimized for kilogram-scale preparation.
Strategic Analysis & Stereochemical Considerations
The Thermodynamic Challenge
In 2,6-disubstituted piperidin-4-ones, the substituents prefer the equatorial position to minimize 1,3-diaxial interactions.
-
Cis-isomer: Both substituents are equatorial. (Thermodynamically favored).
-
Trans-isomer (2R,6R): One substituent is axial, one is equatorial. (Kinetically favored or accessed via epimerization).
Critical Note on Nomenclature: For symmetrically substituted piperidines (e.g., 2,6-diphenyl), the cis isomer is a meso compound (achiral). Therefore, a target designated as (2R,6R) implies either:
-
Unsymmetrical substitution (R¹ ≠ R²), where the cis form is chiral.
-
Symmetrical substitution where the target is the trans isomer.
The protocols below are designed to establish the C2 and C6 stereocenters with high fidelity.
Protocol A: High-Precision Synthesis via N-Sulfinyl Imines
Best for: Drug discovery, unsymmetrical analogs, and high enantiomeric excess (ee).
This method leverages the powerful directing group tert-butanesulfinamide (Ellman's auxiliary) to set the initial stereocenter, followed by a diastereoselective Mannich cyclization.
Reaction Pathway
Figure 1: Enantiodivergent synthesis using sulfinyl imine auxiliaries.
Materials & Reagents
-
Chiral Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide.
-
Substrates: Aryl/Alkyl Aldehyde (R¹-CHO), 3-Oxopentanedioic acid (Acetonedicarboxylic acid).
-
Catalyst: Ti(OEt)₄ (Lewis Acid), Proline or chiral thiourea (for cyclization).
-
Solvents: THF (anhydrous), DCM.
Step-by-Step Methodology
Step 1: Sulfinyl Imine Formation
-
Charge a flame-dried flask with (R)-2-methyl-2-propanesulfinamide (1.0 eq) and Aldehyde R¹ (1.1 eq) in anhydrous THF (0.5 M).
-
Add Ti(OEt)₄ (2.0 eq) dropwise. Stir at RT for 12–24 h.
-
Quench: Add brine, filter the titanium salts through Celite.
-
Purification: Silica gel chromatography.
-
Checkpoint: Verify imine formation via ¹H NMR (distinct shift of aldimine proton).
-
Step 2: Decarboxylative Mannich (First Stereocenter)
-
Dissolve the Sulfinyl Imine in acetone/THF.
-
Add Acetonedicarboxylic acid (1.2 eq) at 0°C.
-
Stir for 4–6 hours. The reaction proceeds with high diastereoselectivity (dr > 95:5) controlled by the sulfinyl group.
-
Isolate the
-amino ketone intermediate.
Step 3: Deprotection & Cyclization (Second Stereocenter)
-
Deprotection: Treat intermediate with 4N HCl/Dioxane to remove the sulfinyl group, yielding the free amine salt.
-
Cyclization: Neutralize and react with the second Aldehyde (R²) in MeOH.
-
Stereocontrol: To favor the (2R,6R) trans isomer specifically, use a kinetic trap or specific organocatalyst (e.g., L-Proline) during the condensation to direct the incoming aldehyde attack.
-
Note: Standard buffering usually yields the thermodynamic cis isomer. For trans, rapid kinetic precipitation or equilibration in basic media (NaOEt) may be required to access the (2R,6R) form if it is the thermodynamic product of that specific substitution pattern.
-
Protocol B: Scalable Modified Robinson-Schöpf
Best for: Kilogram-scale production, symmetric analogs, and cost-efficiency.
This protocol utilizes a "Double Mannich" condensation. By using a chiral amine ((S)-PEA), the reaction is desymmetrized, allowing for the isolation of chiral piperidones.
Reaction Workflow
Figure 2: Scalable asymmetric Robinson-Schöpf condensation.
Critical Process Parameters
| Parameter | Setting | Rationale |
| pH Control | 4.5 – 5.5 | Essential for iminium ion formation without polymerizing the ketone. Use Citrate-Phosphate buffer. |
| Temperature | 20–25°C | Higher temps promote polymerization; lower temps stall the second Mannich closure. |
| Amine Source | (S)-(-)- | Acts as both the nitrogen source and chiral resolving agent. |
Step-by-Step Methodology
-
Buffer Preparation: Prepare a citrate-phosphate buffer (pH 4.8).
-
Addition: Dissolve Acetone Dicarboxylate (1.0 eq) and the Aldehyde (2.0 eq) in Ethanol/Buffer (1:1).
-
Amine Addition: Add (S)-(-)-
-Methylbenzylamine (1.0 eq) slowly to maintain internal temp < 30°C. -
Incubation: Stir for 48 hours. A heavy precipitate usually forms.
-
Isolation: Filter the solid. This is often a mixture of diastereomers (N-chiral group vs Ring stereochemistry).
-
Resolution: Recrystallize from hot Ethanol. The major diastereomer (usually matching the cis-2,6 geometry relative to the chiral auxiliary) crystallizes out.
-
Validation: Check dr via HPLC.
-
-
Auxiliary Removal (Optional): If the N-benzyl group is not part of the target, dissolve in MeOH, add Pd(OH)₂/C (Pearlman's catalyst), and hydrogenate at 1 atm H₂ to yield the free secondary amine.
Stereochemical Validation & Troubleshooting
Determining Absolute Configuration
Do not rely solely on optical rotation.
-
X-Ray Crystallography: The gold standard. Most piperidin-4-one derivatives crystallize well as HCl or Picrate salts.
-
NMR Analysis:
-
Coupling Constants (
values):-
(axial-axial)
10–12 Hz indicates an equatorial substituent at C2. -
(axial-equatorial)
2–4 Hz indicates an axial substituent at C2.
-
(axial-axial)
-
NOE: Strong NOE between H2 and H6 indicates a cis relationship (if both are axial H) or cis (if both are equatorial H).
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Polymerization of acetone dicarboxylate. | Ensure pH is strictly < 6.0. Lower temperature to 15°C. |
| Poor dr | Thermodynamic equilibration. | Stop reaction earlier (kinetic control). Avoid heating during workup. |
| Epimerization | Acidic workup too harsh. | Use buffered extraction. Avoid strong mineral acids if C2/C6 protons are labile. |
References
-
Enantiodivergent Synthesis of cis-2,6-Disubstituted Piperidin-4-ones. Journal of Organic Chemistry, 2019.[1]
-
Source:
-
-
Robinson–Schöpf Reaction and Tropinone Synthesis.Wikipedia / Classic Reactions.
-
Source:
-
-
Asymmetric Synthesis of Piperidines via Chiral Sulfinimines.Chemical Reviews.
-
Source:
-
-
Stereoselective Synthesis of 2,6-Disubstituted Piperidines.Organic & Biomolecular Chemistry.
-
Source: [2]
-
-
A Novel Asymmetric Route to Chiral, Nonracemic cis-2,6-Disubstituted Piperidines.Journal of the American Chemical Society.
-
Source:
-
Sources
Application Notes and Protocols for Catalytic Hydrogenation of Benzyl-Protected Piperidinones
Introduction: The Critical Role of N-Debenzylation in Piperidinone Synthesis
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its synthesis often involves the use of protecting groups to mask the reactivity of the nitrogen atom during various synthetic transformations. The N-benzyl group is a popular choice for this purpose due to its general stability and ease of installation. However, the efficient and clean removal of the N-benzyl group from piperidinone intermediates is a critical step that can significantly impact the overall yield and purity of the final active pharmaceutical ingredient (API).
Catalytic hydrogenation stands as a premier method for this deprotection, valued for its high efficiency and the generation of benign byproducts. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation conditions for benzyl-protected piperidinones. We will delve into the mechanistic underpinnings, explore various catalytic systems, and offer detailed, field-proven protocols to navigate the challenges and ensure successful and reproducible outcomes.
Mechanistic Insights: The Hydrogenolysis Pathway
The removal of the N-benzyl group via catalytic hydrogenation is a process known as hydrogenolysis. The reaction proceeds on the surface of a heterogeneous catalyst, most commonly palladium on a carbon support (Pd/C).
The generally accepted mechanism involves the following key steps:
-
Adsorption: Both the N-benzyl piperidinone and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.
-
Hydrogen Activation: The diatomic hydrogen molecule undergoes dissociative chemisorption on the palladium surface, forming reactive palladium-hydride species.
-
C-N Bond Cleavage: The benzyl C-N bond of the adsorbed piperidinone is cleaved through the action of the surface-bound hydrogen atoms. This is the rate-determining step and results in the formation of the debenzylated piperidinone and toluene.
-
Desorption: The final products, the piperidinone and toluene, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.
A significant challenge in this process is the potential for the newly formed secondary amine product to strongly coordinate with the palladium catalyst, leading to catalyst deactivation or poisoning.[1][2] This can result in sluggish or incomplete reactions.
Optimizing the Reaction: A Guide to Key Parameters
The success of the catalytic hydrogenation of N-benzyl piperidinones is highly dependent on a careful selection and optimization of several key reaction parameters.
Catalyst Selection: The Heart of the Transformation
The choice of catalyst is paramount for an efficient debenzylation.
-
10% Palladium on Carbon (Pd/C): This is the most widely used and cost-effective catalyst for this transformation.[1] It is generally robust and provides good results for a wide range of substrates.
-
20% Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's Catalyst): This catalyst is often more active and less prone to over-reduction of other functional groups compared to Pd/C.[1][3] It can be particularly effective for substrates where Pd/C shows low reactivity.[1]
-
Co-catalysts: The addition of a co-catalyst like niobic acid on carbon (Nb₂O₅/C) can significantly enhance the reaction rate and mitigate catalyst poisoning by the amine product.[1][4]
Solvent Choice: Influencing Reactivity and Solubility
The solvent plays a crucial role in dissolving the substrate and facilitating its interaction with the catalyst.
-
Alcohols (Methanol, Ethanol): These are the most common solvents for this reaction, offering good solubility for both the starting material and the product.[1][3]
-
Ethyl Acetate: Also a viable option, particularly for work-up and filtration.[1]
-
Polar Aprotic Solvents: In some cases, solvents like THF may be employed, sometimes in combination with alcohols.[5]
The Role of Additives: Combating Catalyst Poisoning
As previously mentioned, the secondary amine product can poison the palladium catalyst. The addition of a stoichiometric amount of a mild acid can effectively prevent this.
-
Acetic Acid: The most commonly used acid additive. It protonates the product amine, forming an ammonium salt which has a reduced affinity for the catalyst surface, thus preventing deactivation.[1][4][6]
-
Hydrochloric Acid: Can also be used, but care must be taken as it may lead to the cleavage of acid-labile protecting groups like Boc.[1]
Hydrogen Source: Conventional vs. Transfer Hydrogenation
-
Hydrogen Gas (H₂): The traditional method involves using hydrogen gas, often supplied from a balloon at atmospheric pressure or at higher pressures in a specialized hydrogenation apparatus.[1]
-
Transfer Hydrogenation: This is an increasingly popular and often milder alternative that avoids the need for handling flammable hydrogen gas.[1][2] Common hydrogen donors include:
Visualizing the Process
Reaction Workflow
Caption: General workflow for catalytic hydrogenation.
Decision Tree for Method Selection
Caption: Decision-making for hydrogenation conditions.
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation using Pd/C and Hydrogen Gas
This protocol describes a general procedure for the debenzylation of an N-benzyl piperidinone using palladium on carbon and hydrogen gas, with the option of an acid additive.
Materials:
-
N-benzyl piperidinone derivative
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Methanol)
-
Acetic Acid (optional)
-
Hydrogen gas (balloon or cylinder)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a solution of the N-benzyl piperidinone intermediate (1.0 mmol) in ethanol (20 mL), add acetic acid (1.5 mmol) if required to prevent catalyst poisoning.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate) to the stirred solution.[3]
-
Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).[3] For less reactive substrates, the temperature can be increased to 40-60°C.[1][6]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. The debenzylated product will typically have a lower Rf value.[1]
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 10 mL).
-
Combine the filtrates and concentrate in vacuo to obtain the crude debenzylated piperidinone.
-
Purify the residue by silica gel column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol provides a method for N-debenzylation using a hydrogen donor, which can be more convenient and safer for laboratories not equipped for handling hydrogen gas.
Materials:
-
N-benzyl piperidinone derivative
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate
-
Methanol
-
Celite®
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the N-benzyl piperidinone substrate (1.0 mmol) in anhydrous methanol (10-20 mL).[3]
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).[3]
-
To the stirred suspension, add ammonium formate (5.0 mmol) in one portion.[3]
-
Heat the reaction mixture to reflux.[3]
-
Monitor the reaction progress by TLC. The reaction is often complete within 10-30 minutes.[8]
-
Upon completion, cool the mixture to room temperature.[3]
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[3]
-
Wash the filter cake with a small amount of methanol.[3]
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.[3]
-
The crude product can be purified by recrystallization or silica gel column chromatography.[3]
Data Summary: Comparative Reaction Conditions
| Parameter | Standard Hydrogenation (H₂) | Transfer Hydrogenation (Ammonium Formate) |
| Catalyst | 10% Pd/C or 20% Pd(OH)₂/C | 10% Pd/C |
| Catalyst Loading | 10-20 wt% | 10-20 wt% |
| Hydrogen Source | H₂ gas (balloon or pressure) | Ammonium Formate (5 eq) |
| Solvent | Ethanol, Methanol | Methanol |
| Temperature | Room Temperature to 60°C | Reflux |
| Pressure | Atmospheric or higher | Atmospheric |
| Typical Reaction Time | 1-24 hours | 10-60 minutes |
| Key Advantage | Widely applicable, scalable | Rapid, avoids H₂ gas |
Troubleshooting and Advanced Considerations
-
Sluggish or Incomplete Reactions: If a reaction is slow or stalls, consider the following:
-
Catalyst Quality: Use a fresh batch of high-quality catalyst.[9] The efficiency of commercial Pd/C can vary significantly.[10]
-
Increase Catalyst Loading: Increasing the amount of catalyst can improve the reaction rate.[1]
-
Switch Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective for N-debenzylation.[1]
-
Vigorous Stirring: Ensure efficient mixing to facilitate contact between the substrate, catalyst, and hydrogen source.[9]
-
-
Selectivity Issues: If other functional groups are being reduced, a milder approach may be necessary.
-
Boc Group Stability: While generally stable under neutral hydrogenation conditions, the presence of acid can lead to the cleavage of a Boc protecting group.[1] Careful monitoring is essential.
Conclusion
The catalytic hydrogenation of N-benzyl piperidinones is a robust and versatile method for deprotection. A thorough understanding of the reaction mechanism and the influence of various parameters allows for the rational selection of conditions to achieve high yields and purity. By considering the nature of the substrate and potential side reactions, researchers can choose between standard hydrogenation with hydrogen gas or the milder and often faster transfer hydrogenation methods. The protocols and troubleshooting guide provided herein serve as a valuable resource for navigating this critical synthetic transformation in the development of piperidinone-based therapeutics.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Yoshida, K., et al. (1988). A general procedure for the catalytic hydrogenolysis of N-benzylamines under extremely mild conditions. Heterocycles. [Link]
- Google Patents. (2004).
- Google Patents. (2006).
-
ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. [Link]
-
Yoshida, K., et al. (1988). A General Procedure for the Catalytic Hydrogenolysis of N-Benzylamines under Extremely Mild Conditions. HETEROCYCLES. [Link]
-
Sajiki, H., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]
-
Reddy, T. J., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications. [Link]
-
Morris, R. H., et al. (2007). Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands. Organometallics. [Link]
-
Sajiki, H., & Hirota, K. (2003). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical and Pharmaceutical Bulletin. [Link]
-
Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters. [Link]
-
Haddach, A. A., et al. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters. [Link]
-
ResearchGate. (2024). Hydrogenolysis of N‐benzyl amines. [Link]
-
Horsley, P. A., et al. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters. [Link]
-
Casy, A. F., & Ison, R. R. (1970). Kinetic and X-ray crystallographic studies of the steric course of N-benzylation of piperidines: quaternization by preferential equatorial attack. Journal of the Chemical Society B: Physical Organic. [Link]
-
Sciencemadness.org. (2014). Help with debenzylation of N-Benzyl. [Link]
-
ResearchGate. (2018). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2. [Link]
-
Wang, Z., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules. [Link]
-
Rylander, P. N. (2001). Palladium on Carbon. In Encyclopedia of Reagents for Organic Synthesis. [Link]
-
ResearchGate. (2020). Additive-Free Nickel-Catalysed Debenzylation Reactions via Hydrogenative C O and C N Bond Cleavage. [Link]
-
Chen, J. P., et al. (2002). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Catalysis of Organic Reactions. [Link]
- Google Patents. (1964). US3161644A - 1-benzyl-4-substituted piperidines.
-
McMillan, M., & Wells, P. B. (2021). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Catalysts. [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications. [Link]
-
Yakukhnov, S. A., & Ananikov, V. P. (2019). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. Advanced Synthesis & Catalysis. [Link]
-
Wang, H., et al. (2020). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules. [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. [Link]
-
Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound. [Link]
-
Johnson Matthey. (2005). Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst. [Link]
-
Bennett, C. S., & Demchenko, A. V. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Elucidation of (2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one
Abstract: This guide addresses the structural characterization of the chiral synthetic intermediate, (2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one. A thorough search of crystallographic databases reveals a notable absence of publicly available X-ray diffraction data for this specific compound. This document therefore serves a dual purpose: first, to provide a comparative analysis based on the crystallographic data of closely related piperidin-4-one analogs to predict the expected structural features of the title compound. Second, to offer a detailed, field-proven experimental framework for researchers to successfully crystallize and perform X-ray analysis on this molecule. We will explore the critical aspects of crystallization, data collection, and structure refinement, providing both theoretical grounding and actionable protocols.
State of Current Crystallographic Data
As of the latest search of the Cambridge Structural Database (CSD) and other public repositories, no experimental single-crystal X-ray structure for (2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one has been deposited.[1][2][3] This data gap presents a challenge for researchers requiring unambiguous confirmation of its absolute stereochemistry and solid-state conformation. The piperidin-4-one scaffold is a vital pharmacophore in medicinal chemistry, and understanding its three-dimensional structure is paramount for rational drug design and stereoselective synthesis.[4] This guide aims to fill this gap by providing a predictive analysis and a clear pathway for obtaining the required experimental data.
Predictive and Comparative Structural Analysis
In the absence of direct data, we can infer the likely conformation of (2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one by examining structurally similar compounds. Piperidine rings, akin to cyclohexane, typically adopt a low-energy chair conformation to minimize torsional and steric strain.
Expected Conformation
For the title compound, the (2R,6R) configuration designates a trans relationship between the two methyl groups at the C2 and C6 positions. In a chair conformation, this allows both bulky methyl groups to occupy equatorial positions, which is sterically favorable over the more hindered axial positions. Similarly, the large N-benzyl substituent is expected to preferentially occupy an equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on C2 and C6. Therefore, the most stable predicted conformation is a chair form with all three substituents—the two methyl groups and the N-benzyl group—in equatorial orientations.
Comparison with Crystallographically-Confirmed Analogs
To support this prediction, we can compare it with known structures of substituted piperidin-4-ones. While exact matches are unavailable, numerous derivatives have been characterized, consistently revealing a preference for the chair conformation.[5][6][7]
| Compound Name | Key Substituents | Piperidine Ring Conformation | Key Crystallographic Parameters | Reference |
| 2,6-Bis(4-methoxyphenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime | N-methyl, C2/C6-aryl | Chair | Space Group: P21/n, V = 2494.7 ų | [8] |
| 2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime | N-methyl, C2/C6-aryl | Chair | Space Group: P21/n, V = 2364.89 ų | [4] |
| 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one | N-H, C2/C6-aryl | Chair | - | [5] |
These analogs, despite differences in their substitution patterns, overwhelmingly validate the stability of the chair conformation for the piperidin-4-one core.[4][5][8] The equatorial placement of bulky substituents is a recurring motif driven by thermodynamic stability.
The diagram below illustrates the structural relationship between the target compound and its analogs, highlighting the conserved piperidin-4-one core.
Experimental Guide: From Powder to Structure
This section provides a comprehensive protocol for obtaining a publication-quality crystal structure of (2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one.
Part A: Synthesis and High-Purity Crystallization
The prerequisite for successful crystallography is a highly pure (>99%) sample. The synthesis of the target compound typically involves the reaction of 2,6-dimethylpiperidine with benzyl chloride.[9] Following synthesis, rigorous purification by flash column chromatography is essential.
Step-by-Step Crystallization Protocol:
The key to crystallization is to slowly bring a saturated solution of the compound into a state of supersaturation, allowing for the orderly growth of a single crystal. Slow evaporation is often a successful starting point for organic molecules of this type.
-
Solvent Selection Rationale: Begin by identifying a solvent in which the compound is moderately soluble at room temperature. Good candidates include ethanol, methanol, ethyl acetate, or acetone. Avoid solvents where it is either insoluble or extremely soluble.
-
Screening Setup (Slow Evaporation):
-
Dissolve 5-10 mg of the purified compound in 0.5-1.0 mL of the chosen solvent in a small, clean vial.
-
Ensure the compound is fully dissolved. Gentle warming may be used, but allow the solution to return to room temperature.
-
Cover the vial with a cap, but do not seal it completely. Instead, use a cap with a small hole or cover it with parafilm and puncture it with a needle. This allows for slow evaporation over several days.
-
Place the vial in a vibration-free location (e.g., a drawer or a dedicated crystallization chamber) and leave it undisturbed.
-
-
Alternative Technique (Vapor Diffusion): If slow evaporation fails, vapor diffusion is a powerful alternative.
-
Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane or ethyl acetate).
-
Place this solution as a droplet on a siliconized glass slide.
-
In a larger, sealed chamber (like a well plate), place a reservoir of a "poor" solvent in which the compound is insoluble (e.g., hexane or pentane).
-
Invert the slide over the reservoir (hanging drop). The poor solvent's vapor will slowly diffuse into the droplet, reducing the compound's solubility and inducing crystallization.
-
-
Crystal Harvesting: Once suitable crystals (clear, well-defined edges, typically 0.1-0.3 mm in size) have formed, carefully extract one using a cryoloop and immediately flash-cool it in liquid nitrogen for transport to the diffractometer.[10]
Part B: X-ray Diffraction and Structure Solution Workflow
The following workflow outlines the standard process from data collection to a validated crystal structure.
Explanation of Workflow Stages:
-
Data Collection: A mounted crystal is irradiated with X-rays, and the resulting diffraction pattern is recorded on a detector.[10]
-
Indexing & Integration: The software determines the unit cell parameters and crystal lattice orientation from the diffraction spots. It then integrates the intensity of each spot.
-
Scaling & Correction: Data from multiple frames are scaled, and corrections for absorption effects are applied.[10]
-
Structure Solution: The initial positions of the atoms are determined. For small molecules, "direct methods" are typically used to solve the phase problem.
-
Refinement: The atomic positions and thermal parameters are adjusted using a least-squares algorithm to best fit the experimental diffraction data. Key quality indicators are the R-factors (R1, wR2), which should ideally be below 0.05 and 0.10, respectively, for a well-refined structure.
-
Validation: The final structure is validated using software like PLATON or the IUCr's CheckCIF service to ensure it is chemically sensible and conforms to crystallographic standards. The output is a Crystallographic Information File (CIF).
Conclusion
While no published crystal structure for (2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one currently exists, a robust body of evidence from related analogs strongly predicts a stable chair conformation with all substituents in equatorial positions. This guide provides the necessary comparative framework and a detailed, practical set of protocols for researchers to independently obtain and analyze this crucial experimental data. The successful crystallographic determination of this compound will provide definitive proof of its stereochemistry and solid-state conformation, serving as an invaluable reference for the fields of synthetic chemistry and drug development.
References
-
Parthiban, P., Ramkumar, V., & Park, D. H. (2012). 2,6-Bis(4-methoxyphenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o405. Available at: [Link]
-
Park, D. H., Ramkumar, V., & Parthiban, P. (2012). 2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o525. Available at: [Link]
-
ResearchGate. (2012). 2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Aridoss, G., et al. (2011). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 49(10), 633-643. Available at: [Link]
-
Iowa Research Online. CCDC 2439985: Experimental Crystal Structure Determination. Available at: [Link]
-
PubChemLite. 1-benzyl-2,6-dimethylpiperidin-4-one (C14H19NO). Available at: [Link]
-
The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. Available at: [Link]
-
Park, D. H., Ramkumar, V., & Parthiban, P. (2013). Crystal structure of 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1038. Available at: [Link]
-
Manikandan, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available at: [Link]
-
Azhar, Y., et al. (2023). Crystal Structure and Hirshfeld Surface Analysis of Compound... Malaysian Journal of Analytical Sciences, 27(4), 790-801. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 100192, 1-Benzyl-2,6-dimethylpiperidine. Available at: [Link]
-
Vaskeviciute, K., et al. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives... Molecules, 28(12), 4648. Available at: [Link]
-
Manimekalai, A., et al. (2024). N-Benzyl-r-2,c-6-diphenylpiperidines. SSRN Electronic Journal. Available at: [Link]
-
Grynkiewicz, G., et al. (1991). X-ray structure of the (2,2,6,6-tetramethylpiperidin-1-oxyl-4-yl)2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside. Carbohydrate Research, 218, 1-8. Available at: [Link]
-
Ben-David, A. (1987). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. Available at: [Link]
-
Banerjee, S., et al. (2005). Crystal Structure and Synthesis of 1-Benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, a Donepezil Impurity. Analytical Sciences: X-ray Structure Analysis Online, 21(6). Available at: [Link]
Sources
- 1. Research Portal [iro.uiowa.edu]
- 2. PubChemLite - 1-benzyl-2,6-dimethylpiperidin-4-one (C14H19NO) [pubchemlite.lcsb.uni.lu]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. 2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. papers.ssrn.com [papers.ssrn.com]
- 8. 2,6-Bis(4-methoxyphenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
Personal protective equipment for handling (2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one
This guide outlines the personal protective equipment (PPE) and safety protocols for handling (2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one .[1][2][3]
As a specific chiral intermediate, explicit safety data for this exact stereoisomer is often limited in public databases.[2] Therefore, this protocol applies Occupational Exposure Banding (OEB) principles, deriving safety measures from its structural analogs (1-benzylpiperidin-4-one and piperidine derivatives).[2]
Part 1: Hazard Profiling & Risk Assessment
Before selecting PPE, we must define the hazard.[2] Based on Structure-Activity Relationships (SAR) with 1-benzylpiperidin-4-one (CAS 3612-20-2) and general piperidine alkaloids, the following hazard profile is established for the (2R,6R) isomer:
-
Primary Hazards: Skin/Eye Irritation (Category 2), Respiratory Irritation (STOT SE 3), and Skin Sensitization (Category 1).
-
Secondary Hazards: Acute Toxicity (Oral) - Harmful if swallowed.[2][4][5]
-
Physical State: Typically a viscous liquid or low-melting solid.[2] Combustible (Flash point likely >70°C).[2]
-
Chemical Nature: The basic amine functionality (masked by the benzyl group but still relevant) suggests potential for chemical burns upon prolonged contact.[2] The ketone moiety adds volatility concerns.[2]
Critical Safety Directive: Treat this compound as a Potent Sensitizer . Minimize all dermal exposure to prevent developing an allergic response (anaphylaxis potential upon re-exposure).[2]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed for Research & Development (R&D) scales (<100g). For process scale (>1kg), stricter containment (isolators) is required.[2]
| Protection Zone | Recommended Equipment | Technical Specification / Rationale |
| Hand Protection | Double Gloving (Nitrile) | Outer: Nitrile (min 5 mil).[2] Inner: Nitrile (min 4 mil).[2] Rationale: Piperidine derivatives can permeate thin latex.[2] Nitrile offers superior resistance to organic bases.[2] Change outer gloves every 30 mins or immediately upon splash.[2] |
| Eye/Face | Chemical Splash Goggles | Standard: ANSI Z87.1 Impact + Splash rated.[2] Rationale: Safety glasses are insufficient.[2] As a liquid intermediate, the risk of micro-droplets bypassing side-shields is high. |
| Respiratory | Engineering Control First | Primary: Handle exclusively in a certified Chemical Fume Hood.[2] Secondary (Spill/Cleaning): Half-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).[2] |
| Body | Lab Coat + Chemical Apron | Material: 100% Cotton or Nomex (fire resistant) lab coat.[2] Add a Tyvek® or PVC apron during transfer steps to prevent soak-through to clothing.[2] |
| Footwear | Closed-toe, Non-absorbent | Leather or synthetic leather uppers.[2] No mesh sneakers (liquids penetrate mesh instantly).[2] |
Part 3: Operational Decision Logic (Visualized)
The following decision tree guides the researcher through the safety logic based on the operation being performed.
Caption: Operational Safety Logic Flowchart. Red paths indicate higher acute risks (splash/inhalation).[2]
Part 4: Detailed Operational Protocols
Protocol A: Weighing & Transfer (Liquid/Oil)
Context: The free base is often a viscous oil.[2] Static charge can cause "stringing" or splashing.[2]
-
Preparation: Verify fume hood flow rate is >100 fpm (feet per minute).[2] Place a disposable absorbent pad (pig mat) on the work surface.[2]
-
PPE Check: Don chemical splash goggles. Inspect nitrile gloves for pinholes (inflate with air to test).[2]
-
Transfer: Use a glass pasteur pipette or positive-displacement pipette.[2] Do not pour from large vessels; this increases the surface area for evaporation and splash risk.[2]
-
Decontamination: Immediately wipe the outer container threads with a Kimwipe dampened in ethanol.[2] Dispose of the Kimwipe as solid hazardous waste.[2]
Protocol B: Reaction Setup (Synthesis)
Context: Reactivity with oxidizing agents or strong acids.[2]
-
Incompatibility Check: Ensure no strong oxidizers (e.g., hydrogen peroxide, permanganate) are in the immediate vicinity.[2] Piperidinones can form unstable N-oxides or undergo rapid oxidation.[2]
-
Temperature Control: If heating is required, use a silicone oil bath or heating block.[2] Avoid water baths to prevent potential cross-contamination if the flask breaks (water solubility of the compound allows rapid spread).[2]
-
Quenching: Upon reaction completion, cool to ambient temperature before opening the system. The vapor pressure of the heated ketone increases inhalation risk.[2]
Part 5: Disposal & Decontamination
Proper disposal is critical to prevent environmental release of bioactive amines.[2]
| Waste Stream | Classification | Handling Instruction |
| Liquid Waste | Non-Halogenated Organic | Segregate into "Basic Organic Waste" container.[2] Do not mix with acids (exothermic neutralization risk).[2] |
| Solid Waste | Hazardous Debris | Contaminated gloves, pipettes, and paper towels go into a double-bagged hazardous waste drum. |
| Glassware | Triple Rinse | 1. Rinse with Acetone (collect in organic waste). 2. Rinse with 1M HCl (to protonate/solubilize the amine).[2] 3. Wash with soap/water.[2][3][4][5][6][7][8] |
Part 6: Emergency Response
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes .[2][9] Hold eyelids open. The basic nature of the amine requires thorough irrigation to prevent corneal clouding.[2]
-
Skin Contact:
-
Spill (<50mL): Cover with vermiculite or an amine-neutralizing spill kit.[2] Do not use paper towels (flammability risk).[2] Scoop into a sealed bag.
References
-
National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]2]
-
Thermo Fisher Scientific. (2021).[2][5] Safety Data Sheet: 1-Benzyl-4-piperidone. (Used as SAR proxy for hazard classification).[2] ][4]">https://www.fishersci.com[2][4]
-
Centers for Disease Control and Prevention (CDC). (2019).[2] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. NIOSH. [Link]2]
-
PubChem. (n.d.).[2] Compound Summary: 1-Benzyl-4-piperidone.[2][3][5] National Library of Medicine.[2] [Link]2]
Sources
- 1. nj.gov [nj.gov]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
